molecular formula C12H19NO4 B13905111 Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate

Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate

Cat. No.: B13905111
M. Wt: 241.28 g/mol
InChI Key: HLDNWCFQZZUXHB-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate is a heterocyclic compound with a molecular formula of C11H17NO4. This compound is part of the oxazepane family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the oxazepane ring, along with the tert-butyl and vinyl groups, makes this compound an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 4-aminobutyrate with vinyl glyoxylate in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted oxazepane derivatives.

Scientific Research Applications

Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The oxazepane ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The vinyl group may also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other oxazepane derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 3-ethenyl-6-oxo-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C12H19NO4/c1-5-9-7-16-8-10(14)6-13(9)11(15)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3

InChI Key

HLDNWCFQZZUXHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)COCC1C=C

Origin of Product

United States

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